molecular formula C₁₀H₈N₂O₅ B014173 1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione CAS No. 15209-14-0

1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione

Cat. No. B014173
CAS RN: 15209-14-0
M. Wt: 236.18 g/mol
InChI Key: UTRLJOWPWILGSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[Pyrrol-1-yl-2,5-dione-methoxymethyl]-pyrrole-2,5-dione often involves multi-component reactions that yield complex heterocyclic structures. For instance, Nguyen and Dai (2023) demonstrated the preparation of pyrrolidine-2,3-dione derivatives through a three-component reaction, leading to the synthesis of trisubstituted pyrrolidine-2,3-diones (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using techniques such as 1D and 2D NMR, HRMS, and sometimes X-ray crystallography. Lv et al. (2013) provided an example of characterizing pyrrolidine-2,5-dione derivatives using IR, 1H NMR, and HRMS, along with X-ray crystal structure determination to confirm the molecular structure (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrolidine-2,5-dione derivatives participate in various chemical reactions, exhibiting unique reactivity due to their heterocyclic structure. For example, Mitsumoto and Nitta (2004) explored the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating the compounds' aromatic nature and reactivity towards amines and alcohols under specific conditions (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of pyrrolidine-2,5-dione derivatives, such as solubility, photoluminescence, and thermal stability, are crucial for their application in material science. Welterlich, Charov, and Tieke (2012) synthesized polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, revealing their solubility in common organic solvents and potential for electronic applications due to their color and luminescent properties (Welterlich, Charov, & Tieke, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of 1-[Pyrrol-1-yl-2,5-dione-methoxymethyl]-pyrrole-2,5-dione and its derivatives. Research by Zarrouk et al. (2015) on 1H-pyrrole-2,5-dione derivatives showed their potential as corrosion inhibitors for carbon steel in hydrochloric acid medium, highlighting their chemical stability and interaction with metal surfaces (Zarrouk et al., 2015).

Scientific Research Applications

Deeply Colored Polymers for Electronic Applications

The compound 1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione and its derivatives have been utilized in the synthesis of deeply colored polymers. These polymers exhibit solubility in common organic solvents and are noted for their substantial molecular weights. Their optical and electrochemical properties vary significantly, which can be attributed to differences in their molecular structures. This aspect makes them suitable for a range of electronic applications, particularly in the domain of polymer solar cells and other optoelectronic devices (Welterlich, Charov, & Tieke, 2012).

Enhanced Photovoltaic Efficiency

Research has explored the use of specific derivatives of 1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione in enhancing the efficiency of polymer solar cells. These derivatives, known for their electron-deficient nature and planar structure, offer high conductivity and electron mobility. When used as an electron transport layer, they have been shown to improve the power conversion efficiency of the devices significantly. This improvement is attributed to better energy alignment and facilitated electron extraction, reducing exciton recombination at critical interfaces within the solar cell structure (Hu et al., 2015).

Supramolecular Polymerization and Optical Properties

Another area of application involves the use of 1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione derivatives in supramolecular polymerization. These polymers display distinct optical properties, including strong and broad visible absorption, making them potentially useful in various optical and electronic devices. The unique absorption characteristics and low band gaps suggest potential applications in photovoltaics and light-emitting devices (Chen et al., 2014).

Safety And Hazards

Like many organic compounds, pyrrole is flammable. It can form explosive mixtures with air and oxidizing agents. It’s also harmful if swallowed, inhaled, or comes into contact with the skin1.


Future Directions

Given the wide range of biological activities exhibited by pyrrole compounds, there is significant interest in developing new pyrrole-based drugs and materials2. Future research will likely focus on synthesizing new pyrrole compounds with desirable properties, studying their mechanisms of action, and evaluating their safety and efficacy.


Please note that this information is general to pyrrole compounds and may not apply to the specific compound you mentioned. For more accurate information, further research and analysis would be needed. If you have access to a chemical database or a scientific research tool, you might be able to find more specific information there. If you’re working in a lab, always remember to follow safety guidelines when handling chemicals. If you’re planning to synthesize this compound, please consult with a knowledgeable chemist or your supervisor.


properties

IUPAC Name

1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-7-1-2-8(14)11(7)5-17-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRLJOWPWILGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)COCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934420
Record name 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione

CAS RN

15209-14-0
Record name Bis(N-maleimidomethyl)ether
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Record name Bis(N-maleimidomethyl)ether
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04085
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Record name 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-maleimidomethylether
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Record name BIS(N-MALEIMIDOMETHYL) ETHER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione
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1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione
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1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione
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1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione
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1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione
Reactant of Route 6
1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione

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